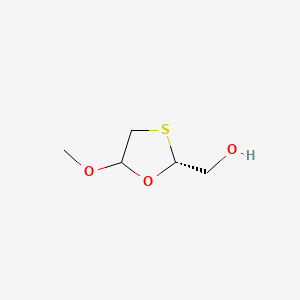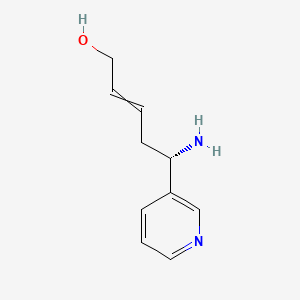
Dapsone N-β-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proteomics Research
Dapsone N-β-D-Glucuronide Sodium Salt: is utilized in proteomics research due to its biochemical properties. It’s particularly used for studying protein interactions and functions within biological systems .
Anti-inflammatory Mechanism Elucidation
The compound plays a significant role in elucidating the anti-inflammatory mechanisms of dapsone. It helps in understanding how dapsone inhibits reactive oxygen species production and downregulates neutrophil-mediated inflammatory responses .
Neuroprotection and Cytoprotection
Scientific studies have explored the neuroprotective and cytoprotective effects of dapsone, which are crucial in preventing cell death and managing neurological disorders .
Dermatological Applications
Dapsone and its derivatives, including Dapsone N-β-D-Glucuronide Sodium Salt , have been extensively studied for their applications in dermatology. They are known to treat a variety of skin conditions characterized by inflammation and abnormal cell accumulation .
Antimicrobial and Antiprotozoal Effects
The antimicrobial and antiprotozoal effects of dapsone are well-documented. The compound is used in research to further understand these effects and develop new treatments for infectious diseases .
Pharmacokinetics and Metabolism Studies
Dapsone N-β-D-Glucuronide Sodium Salt: is pivotal in pharmacokinetic studies to understand how dapsone is metabolized in the body, particularly through acetylation and hydroxylation processes .
Mecanismo De Acción
Target of Action
The primary target of Dapsone N-β-D-Glucuronide Sodium Salt is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
Dapsone N-β-D-Glucuronide Sodium Salt acts against bacteria and protozoa in the same way as sulphonamides . It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase . This competition results in the inhibition of nucleic acid synthesis in susceptible organisms .
Biochemical Pathways
The affected biochemical pathway is the synthesis of dihydrofolic acid. By inhibiting this pathway, Dapsone N-β-D-Glucuronide Sodium Salt prevents the formation of folic acid, thereby inhibiting the growth and multiplication of bacteria .
Pharmacokinetics
It is primarily metabolized in the liver, mostly by CYP2E1-mediated processes . The elimination half-life is 20 to 30 hours, and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of Dapsone N-β-D-Glucuronide Sodium Salt’s action result in the inhibition of bacterial growth and multiplication. By preventing the synthesis of dihydrofolic acid, the compound disrupts the production of essential components required for bacterial survival .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dapsone N-β-D-Glucuronide Sodium Salt involves the conversion of Dapsone to its glucuronide derivative using UDP-glucuronic acid as a donor molecule. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The resulting Dapsone N-β-D-Glucuronide is then converted to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Dapsone", "UDP-glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dapsone is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzyme to form Dapsone N-β-D-Glucuronide.", "Step 2: The resulting Dapsone N-β-D-Glucuronide is then reacted with sodium hydroxide to form Dapsone N-β-D-Glucuronide Sodium Salt.", ] } | |
Número CAS |
54749-81-4 |
Fórmula molecular |
C18H19N2NaO8S |
Peso molecular |
446.406 |
Nombre IUPAC |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
Clave InChI |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Sinónimos |
[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt; 1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



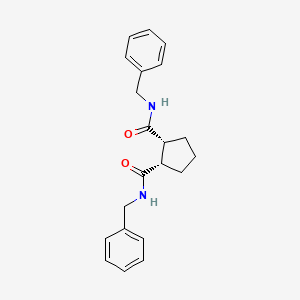
![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)
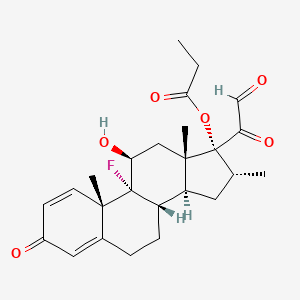
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
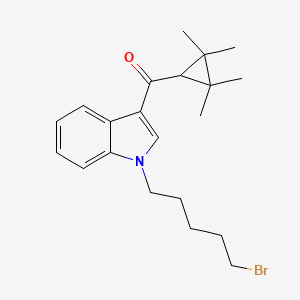

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
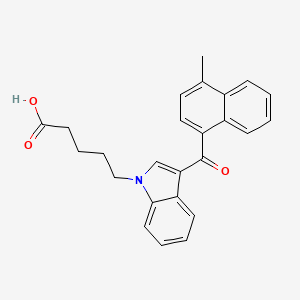
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)
